4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(3,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(3,4-dimethoxyphenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes cyclopenta, thieno, pyrrolo, and diazepine moieties, making it a subject of interest for researchers in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(3,4-dimethoxyphenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclopenta and thieno intermediates, followed by the construction of the pyrrolo and diazepine rings. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Scientific Research Applications
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(3,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(3,4-dimethoxyphenyl)- include other fused ring systems with cyclopenta, thieno, pyrrolo, and diazepine moieties. These compounds share structural similarities but differ in their functional groups and specific ring configurations. The unique combination of rings and substituents in this compound gives it distinct chemical and biological properties .
Properties
CAS No. |
137052-90-5 |
---|---|
Molecular Formula |
C21H22N2O2S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene |
InChI |
InChI=1S/C21H22N2O2S/c1-24-17-9-8-13(11-18(17)25-2)20-16-6-4-10-23(16)21-15(12-22-20)14-5-3-7-19(14)26-21/h4,6,8-11,20,22H,3,5,7,12H2,1-2H3 |
InChI Key |
FJJMNDPNVZWIAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3C4=C(CN2)C5=C(S4)CCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.